1-Bromo-2-pentyn

Vue d'ensemble

Description

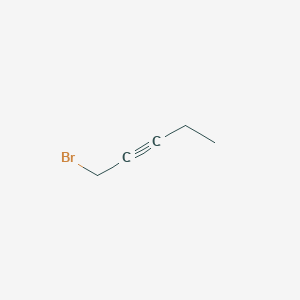

1-Bromo-2-pentyne, also known as 1-bromo-2-pentyne, is a halogenated hydrocarbon with the molecular formula C5H7Br. It is a brominated alkyne derivative, characterized by the presence of a bromine atom attached to a pent-2-yne structure. This compound is commonly used as a reagent in organic and organometallic chemistry due to its reactivity and versatility .

Applications De Recherche Scientifique

Synthesis and Reactions

1-Bromo-2-pentyne serves as a crucial reagent in various synthetic pathways. Its alkyne functionality allows it to participate in multiple reactions, including:

- Alkylation Reactions: It can act as a nucleophile in alkylation processes, facilitating the formation of carbon-carbon bonds.

- Formation of Organometallic Compounds: This compound is used to generate alkynyl organometallic reagents, which are valuable in further synthetic applications .

Pharmaceutical Applications

1-Bromo-2-pentyne is notably utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Some specific applications include:

- Synthesis of Jasmonic Acid Derivatives: It is employed in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, which have potential biological activities .

- Neuroprostane Synthesis: The compound has been used in the synthesis of tetradeuterated neuroprostane through an ene-diyne stereoselective deuteration strategy, showcasing its utility in complex organic syntheses .

Agrochemical Applications

The compound also finds applications in the agrochemical sector:

- Pesticide Development: Its derivatives can be used to develop new pesticides or herbicides, leveraging the unique properties of alkynes to enhance biological activity against pests .

Case Study 1: Jasmonic Acid Derivatives

A study demonstrated the use of 1-bromo-2-pentyne in synthesizing analogs of jasmonic acid. The reaction involved a three-component coupling with 2(5H)-furanone and tert-butyl acetate, leading to the formation of biologically relevant compounds that exhibit plant growth regulation properties.

Case Study 2: Neuroprostane Synthesis

Research published in Organic Letters detailed the successful application of 1-bromo-2-pentyne in synthesizing a labeled neuroprostane. This study highlighted its effectiveness in stereoselective reactions, which are critical for producing compounds with specific biological activities .

Mécanisme D'action

Target of Action

1-Bromo-2-pentyne, also known as 1-Bromopent-2-yne, is a halogenated hydrocarbon . It is primarily used as a reagent in the synthesis of organic and organometallic compounds . The specific targets of 1-Bromo-2-pentyne can vary depending on the particular reaction it is involved in.

Mode of Action

The mode of action of 1-Bromo-2-pentyne is largely dependent on the type of reaction it is used in. As a halogenated hydrocarbon, it can participate in various types of organic reactions, including substitution and addition reactions. The bromine atom in 1-Bromo-2-pentyne is electrophilic and can be displaced by nucleophiles in substitution reactions .

Biochemical Pathways

1-Bromo-2-pentyne is used in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, 5-oxa-7-epi-jasmonic acid, and 5-oxa-jasmonic acid . These compounds are involved in the jasmonic acid pathway, which plays a crucial role in plant growth, development, and defense .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The result of 1-Bromo-2-pentyne’s action is the formation of new organic compounds. For example, it can be used to synthesize 5-oxa-7-epi-jasmonic acid and 5-oxa-jasmonic acid, which are analogs of jasmonic acid . These compounds can then participate in the jasmonic acid pathway in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-pentyne can be synthesized through various methods. One common approach involves the bromination of pent-2-yne using bromine (Br2) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, 1-Bromo-2-pentyne is produced using large-scale bromination processes. These processes often involve the use of bromine and suitable solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-pentyne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Addition Reactions: The triple bond in 1-Bromo-2-pentyne can participate in addition reactions with hydrogen halides (HX) or other electrophiles, resulting in the formation of addition products.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkane.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the nucleophilic attack.

Addition Reactions: Often performed in the presence of catalysts or under acidic conditions to promote the addition of electrophiles to the triple bond.

Reduction Reactions: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed:

Substitution Reactions: Formation of various substituted derivatives, such as alcohols, amines, and ethers.

Addition Reactions: Formation of addition products like haloalkenes and haloalkanes.

Reduction Reactions: Formation of the corresponding alkane, pentane.

Comparaison Avec Des Composés Similaires

1-Bromobut-2-yne: Similar structure but with one less carbon atom, leading to different reactivity and applications.

1-Bromo-3-pentyne: Positional isomer with the bromine atom attached to a different carbon, resulting in distinct chemical properties.

Uniqueness of 1-Bromo-2-pentyne: 1-Bromo-2-pentyne is unique due to its specific structure, which combines the reactivity of a bromine atom with the versatility of an alkyne. This combination makes it a valuable reagent in various chemical syntheses and applications .

Activité Biologique

1-Bromo-2-pentyne is an organic compound with significant applications in synthetic organic chemistry. Its biological activity, while less extensively studied than some other compounds, presents interesting avenues for research, particularly in relation to its potential cytotoxicity and role as a reagent in various biochemical applications.

1-Bromo-2-pentyne is a bromoalkyne that serves as a reagent in organic synthesis, particularly in the preparation of stereochemically restricted lactone-type analogs of jasmonic acids and other complex organic molecules . It is characterized by its reactivity due to the presence of both a bromine atom and a terminal alkyne functional group, making it suitable for various nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of 1-bromo-2-pentyne has been explored primarily through its cytotoxic effects in mammalian cell lines. This section summarizes key findings from relevant studies.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological activity of chemical compounds. In vitro assays have been employed to assess the cytotoxic effects of 1-bromo-2-pentyne on various cell lines. The following table summarizes the cytotoxicity findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | >100 | Potential off-target interactions |

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Disruption of cellular membrane integrity |

These results indicate that while 1-bromo-2-pentyne exhibits limited cytotoxicity against certain breast cancer cell lines, it shows more pronounced effects on HeLa and A549 cells, suggesting varied mechanisms of action depending on the cellular context .

The mechanisms through which 1-bromo-2-pentyne exerts its biological effects are not fully elucidated. However, studies suggest that it may induce apoptosis in certain cancer cell lines, potentially through the disruption of cellular membrane integrity or interference with metabolic pathways essential for cell survival .

Case Studies

A notable case study involved the use of 1-bromo-2-pentyne in conjunction with other compounds to evaluate synergistic effects on cancer cells. In this study, combinations with known chemotherapeutics were tested to determine if 1-bromo-2-pentyne could enhance cytotoxicity:

- Combination with Doxorubicin : Enhanced apoptosis rates were observed in A549 cells when treated with both doxorubicin and 1-bromo-2-pentyne compared to doxorubicin alone.

- Combination with Cisplatin : No significant enhancement was noted, indicating a selective interaction profile.

These findings suggest potential for developing new combination therapies utilizing 1-bromo-2-pentyne as an adjunct treatment .

Propriétés

IUPAC Name |

1-bromopent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHGRVFJBGRHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167691 | |

| Record name | 1-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-32-1 | |

| Record name | 1-Bromo-2-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopent-2-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopent-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 1-Bromo-2-pentyne in organic synthesis?

A1: 1-Bromo-2-pentyne serves as a valuable building block for synthesizing various organic compounds. For instance, it acts as a coupling partner in synthesizing aliphatic dienals like 4,7-decadienal and 4,7-tridecadienal. [] This involves reacting 1-Bromo-2-pentyne with the diethyl acetals of specific aldehydes, followed by partial hydrogenation and hydrolysis. [] Additionally, it plays a crucial role in synthesizing jasmonoids, a group of plant hormones. []

Q2: Can you elaborate on the role of 1-Bromo-2-pentyne in synthesizing jasmonoids, specifically (±)-jasmine ketolactone?

A2: Researchers utilized 1-Bromo-2-pentyne in a multi-step synthesis of (±)-jasmine ketolactone, a component of the essential oil of Jasminum grandiflorum. [] They first facilitated a Michael addition reaction between the trimethylsilyl enol ether of S-t-butyl thioacetate and 2-cyclopentenone. [] The resulting product then reacted with 1-Bromo-2-pentyne, followed by a series of transformations including deprotection, partial hydrogenation, and hydrolysis, ultimately yielding (±)-jasmine ketolactone. []

Q3: Are there any specific reaction conditions or catalysts often employed when using 1-Bromo-2-pentyne?

A3: The research highlights the importance of catalysts in reactions involving 1-Bromo-2-pentyne. For example, fluoride ions catalyze the 1,4-addition of the trimethylsilyl enol ether of S-t-butyl thioacetate to 2-cyclopentenone, a crucial step in the synthesis of (±)-jasmine ketolactone. [] Furthermore, the partial hydrogenation of the triple bond in the synthesis of both aliphatic dienals and (±)-jasmine ketolactone utilizes Lindlar palladium as a catalyst. [, ] This catalyst ensures selective reduction of the triple bond to a cis double bond.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.